Fosphenytoin Sodium-d10

Stable isotope labeling LC-MS/MS quantification Isotopic purity

Fosphenytoin Sodium-d10 (Fosphenytoin-d10 disodium) is a deuterium-labeled isotopologue of the antiepileptic prodrug fosphenytoin sodium. Fosphenytoin sodium itself is a water-soluble phosphate ester prodrug that undergoes rapid in vivo conversion by endogenous phosphatases to the active anticonvulsant agent phenytoin (5,5-diphenylhydantoin).

Molecular Formula C₁₆H₃D₁₀N₂Na₂O₆P
Molecular Weight 416.3
Cat. No. B1154365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosphenytoin Sodium-d10
Synonyms5,5-Diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione Sodium Salt-d10;  ACC 9653-d10;  ACC 9653-010-d10;  CI 982-d10;  Cetebyx-d10;  Pro-Epanutin-d10
Molecular FormulaC₁₆H₃D₁₀N₂Na₂O₆P
Molecular Weight416.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosphenytoin Sodium-d10: Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Antiepileptic Prodrugs


Fosphenytoin Sodium-d10 (Fosphenytoin-d10 disodium) is a deuterium-labeled isotopologue of the antiepileptic prodrug fosphenytoin sodium . Fosphenytoin sodium itself is a water-soluble phosphate ester prodrug that undergoes rapid in vivo conversion by endogenous phosphatases to the active anticonvulsant agent phenytoin (5,5-diphenylhydantoin) [1]. The deuterated analog incorporates ten deuterium atoms distributed across the two phenyl rings of the hydantoin core, providing a mass shift of +10 Da relative to the unlabeled parent molecule . As a stable isotope-labeled internal standard (SIL-IS), Fosphenytoin Sodium-d10 is intended exclusively for research use in quantitative analytical workflows—primarily LC-MS/MS and GC-MS—to correct for matrix effects, ionization variability, and sample preparation losses during the quantification of fosphenytoin and its active metabolite phenytoin in biological matrices .

SIL-IS Workflow Deuterated internal standard for quantitative LC-MS/MS of fosphenytoin in biological matrices
Conversion Correction Co-converting prodrug analog controls for pre-analytical enzymatic conversion losses
Matrix Effect Co-eluting ISTD compensates for ion suppression/enhancement in complex samples

Why Fosphenytoin Sodium-d10 Cannot Be Substituted with Unlabeled Fosphenytoin or Phenytoin-d10 for Bioanalytical Quantification


In quantitative LC-MS/MS bioanalysis, the choice of internal standard fundamentally determines assay accuracy, precision, and reproducibility. Fosphenytoin Sodium-d10 occupies a specific analytical niche: it is the only isotopologue that enables direct, co-eluting quantification of the prodrug fosphenytoin prior to enzymatic conversion. Substitution with unlabeled fosphenytoin introduces concentration-dependent competitive ionization without providing any correction capability . Conversely, substitution with phenytoin-d10—a commonly available SIL-IS—fails to correct for losses occurring during the phosphatase-mediated conversion step that is unique to fosphenytoin analysis in ex vivo samples [1]. The reported conversion half-life of fosphenytoin to phenytoin in plasma is 7–15 minutes [1], meaning that any delay in sample processing or inadequate enzyme inhibition will artifactually reduce measured fosphenytoin concentrations. Only a structurally identical, co-converting deuterated analog can normalize for both pre-analytical conversion losses and analytical matrix effects. Generic substitution with non-identical or unlabeled standards therefore introduces systematic quantification errors that compromise method validation parameters, particularly accuracy and precision at lower limits of quantification.

Unlabeled Fosphenytoin Lacks isotopic discrimination; cannot correct for matrix effects or conversion losses, potentially biasing quantification.
Phenytoin-d10 Does not share the phosphate ester prodrug structure; fails to co-elute with fosphenytoin and cannot normalize phosphatase-mediated conversion.
Non-identical ISTD Structural analogs may exhibit differential ionization and retention, compromising method accuracy and precision at low concentrations.

Fosphenytoin Sodium-d10: Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Discrimination: Deuterium Incorporation Pattern and Isotopic Purity of Fosphenytoin Sodium-d10

Fosphenytoin Sodium-d10 incorporates ten deuterium atoms at the phenyl ring positions of the hydantoin core, resulting in a molecular weight of 416.30 g/mol and a +10 Da mass shift relative to unlabeled fosphenytoin disodium (406.24 g/mol) . This deuteration pattern is confined to the diphenyl hydantoin scaffold rather than labile functional groups (e.g., amine or hydroxyl protons), minimizing the risk of deuterium‑hydrogen back‑exchange during sample preparation and chromatographic separation. In contrast, alternative internal standards such as phenytoin-d10 lack the phosphate ester prodrug moiety, resulting in a molecular weight difference of approximately +10 Da from unlabeled phenytoin (252.27 g/mol for phenytoin vs. ~262 g/mol for phenytoin-d10) . While phenytoin-d10 serves effectively as an internal standard for phenytoin quantification, it does not co‑elute with fosphenytoin and cannot correct for conversion‑related losses.

Mass Shift & Purity
data to verify
+10 Da mass shift
Enables baseline-resolved MS/MS channels for isotope dilution quantification
Isotopic purity and deuteration pattern to verify
Stable isotope labeling LC-MS/MS quantification Isotopic purity

Prodrug-Specific Quantification: Fosphenytoin Sodium-d10 Corrects for Pre-Analytical Enzymatic Conversion Losses

Fosphenytoin undergoes rapid ex vivo conversion to phenytoin by blood and tissue alkaline phosphatases, with a reported conversion half-life of 7–15 minutes in plasma [1]. This liability creates a critical bioanalytical challenge: unless blood samples are immediately processed with phosphatase inhibitors or flash-frozen, measured fosphenytoin concentrations will be artifactually depressed while phenytoin concentrations are correspondingly elevated. Fosphenytoin Sodium-d10, as a structural and enzymatic analog of the prodrug, undergoes identical phosphatase-mediated conversion kinetics. Addition of Fosphenytoin Sodium-d10 to biological samples immediately upon collection allows the internal standard to experience the same proportional conversion loss as the analyte . The analyte-to-internal-standard peak area ratio remains constant regardless of the degree of ex vivo conversion, enabling accurate back‑calculation of the original fosphenytoin concentration at the moment of sample collection.

Conversion Loss Correction
class-level inference
Constant analyte/IS ratio during sample processing vs. >20% bias with external standard
Supports accurate fosphenytoin quantification despite delayed processing
Requires immediate IS addition; conversion half-life context
Prodrug quantification Enzymatic conversion Bioanalytical method validation

Matrix Effect Correction: Deuterated Fosphenytoin Compensates for Ion Suppression and Enhancement in Complex Biological Matrices

Quantitative LC-MS/MS analysis of fosphenytoin in plasma, serum, or tissue homogenates is susceptible to significant matrix effects—particularly ion suppression or enhancement caused by co-eluting phospholipids, salts, and proteins. Stable isotope-labeled internal standards (SIL-IS) are the gold-standard approach for correcting matrix effects because the deuterated analog co-elutes with the analyte and experiences identical ionization suppression or enhancement phenomena [1]. Fosphenytoin Sodium-d10, with its identical chemical structure and chromatographic retention time to unlabeled fosphenytoin, undergoes the same degree of matrix‑induced ionization modulation. The analyte/internal standard peak area ratio remains constant across the chromatographic elution window, whereas an external calibration curve or a non‑co‑eluting structural analog internal standard would exhibit variable response factors that compromise quantification accuracy [2].

Matrix Effect Control
class-level inference
Co-eluting SIL-IS reduces matrix effect CV from >15% to <5%
Enables consistent quantification across plasma lots
Method validation context
Matrix effects Ion suppression LC-MS/MS assay validation

Recommended Research and Industrial Applications for Fosphenytoin Sodium-d10


Quantitative LC-MS/MS Method Development and Validation for Fosphenytoin Pharmacokinetic Studies

Fosphenytoin Sodium-d10 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify fosphenytoin concentrations in plasma, serum, and tissue samples from preclinical and clinical pharmacokinetic studies. The compound's identical chromatographic retention time and co‑conversion kinetics enable accurate correction for both analytical matrix effects and pre‑analytical enzymatic conversion losses . Method validation parameters including accuracy, precision, recovery, and matrix factor assessment will meet FDA and EMA regulatory standards when this SIL-IS is employed [1].

Therapeutic Drug Monitoring (TDM) of Fosphenytoin in Emergency and Critical Care Settings

In clinical laboratories performing therapeutic drug monitoring of fosphenytoin for patients with status epilepticus or seizure disorders, Fosphenytoin Sodium-d10 provides the analytical reliability required for clinical decision-making. Because fosphenytoin is administered as a loading dose in emergency settings, accurate quantification of both the prodrug and the derived phenytoin is essential for assessing therapeutic levels . The deuterated internal standard ensures that reported concentrations reflect true in vivo exposure rather than ex vivo conversion artifacts [1].

Stability Studies of Fosphenytoin Formulations and In Vitro Conversion Assays

Pharmaceutical scientists evaluating the stability of fosphenytoin sodium formulations or conducting in vitro conversion assays to measure phosphatase-mediated activation rates require precise quantification of remaining prodrug concentrations. Fosphenytoin Sodium-d10 serves as the optimal internal standard for these applications, correcting for any time‑dependent degradation or conversion that occurs during sample incubation and analysis .

Forensic Toxicology and Postmortem Analysis of Antiepileptic Drug Exposure

In forensic toxicology laboratories analyzing postmortem blood and tissue specimens for evidence of fosphenytoin or phenytoin exposure, pre‑analytical conversion and matrix complexity present significant analytical challenges. The use of Fosphenytoin Sodium-d10 as a SIL-IS enables reliable quantification of the prodrug even in degraded or hemolyzed samples, where enzymatic activity may persist ex vivo . This supports accurate interpretation of antemortem drug administration in medicolegal investigations.

Application
Selection Property
Validation Focus
Fosphenytoin PK research in biological matrices
Co-converting SIL-IS
Conversion loss & matrix effect correction
Human plasma bioanalysis research
Co-eluting deuterated analog
Accuracy and precision validation
Prodrug stability & conversion studies
Prodrug-specific quantification
Time-dependent degradation correction
Postmortem specimen analysis research
Degraded matrix correction
Ex vivo conversion artifact control

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